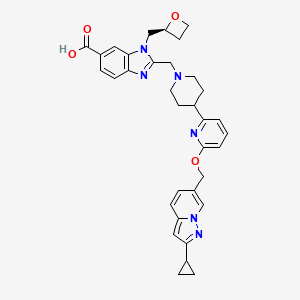

GLP-1R agonist 12

Description

Structure

3D Structure

Properties

Molecular Formula |

C34H36N6O4 |

|---|---|

Molecular Weight |

592.7 g/mol |

IUPAC Name |

2-[[4-[6-[(2-cyclopropylpyrazolo[1,5-a]pyridin-6-yl)methoxy]-2-pyridinyl]piperidin-1-yl]methyl]-3-[[(2S)-oxetan-2-yl]methyl]benzimidazole-5-carboxylic acid |

InChI |

InChI=1S/C34H36N6O4/c41-34(42)25-7-9-29-31(16-25)39(19-27-12-15-43-27)32(35-29)20-38-13-10-24(11-14-38)28-2-1-3-33(36-28)44-21-22-4-8-26-17-30(23-5-6-23)37-40(26)18-22/h1-4,7-9,16-18,23-24,27H,5-6,10-15,19-21H2,(H,41,42)/t27-/m0/s1 |

InChI Key |

TUSYJBRBOOOKPJ-MHZLTWQESA-N |

Isomeric SMILES |

C1CO[C@@H]1CN2C3=C(C=CC(=C3)C(=O)O)N=C2CN4CCC(CC4)C5=NC(=CC=C5)OCC6=CN7C(=CC(=N7)C8CC8)C=C6 |

Canonical SMILES |

C1CC1C2=NN3C=C(C=CC3=C2)COC4=CC=CC(=N4)C5CCN(CC5)CC6=NC7=C(N6CC8CCO8)C=C(C=C7)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

The Structure-Activity Relationship of a Balanced GLP-1/Glucagon Dual Receptor Agonist: A Technical Overview of MK-1462 (Agonist 12)

For Immediate Release

This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of MK-1462, a potent, balanced dual agonist of the Glucagon-Like Peptide-1 Receptor (GLP-1R) and the Glucagon Receptor (GCGR). Developed for the potential treatment of obesity and type 2 diabetes, MK-1462 (also referred to as peptide 12 in its discovery manuscript) demonstrates superior weight loss and glucose metabolism effects compared to selective GLP-1R agonists in preclinical studies.[1][2] This document is intended for researchers, scientists, and drug development professionals, detailing the quantitative SAR data, experimental methodologies, and relevant signaling pathways.

Introduction to GLP-1R/GCGR Dual Agonism

The incretin hormone GLP-1 is a well-established therapeutic target, with GLP-1R agonists effectively managing type 2 diabetes through glucose-dependent insulin secretion.[1][2] However, their impact on weight loss is often modest.[1] Concurrently activating the glucagon receptor (GCGR) has been shown to enhance energy expenditure, improve lipid metabolism, and induce superior weight loss.[1][3] The development of a unimolecular dual agonist like MK-1462 aims to harness the synergistic effects of both pathways while mitigating the potential hyperglycemic risk of GCGR activation with the insulinotropic action of GLP-1R agonism.[1] MK-1462 was optimized from a glucagon-based peptide scaffold to achieve balanced potency at both receptors, alongside favorable pharmacokinetic properties for once-daily dosing.[1]

Structure-Activity Relationship (SAR) of MK-1462 and Analogs

The discovery of MK-1462 involved systematic modifications of a glucagon analog peptide to introduce and balance GLP-1R activity while maintaining GCGR potency. Key strategies included amino acid substitutions and C-terminal modifications to enhance stability and solubility.[1] The following tables summarize the in vitro biological activities of selected dual agonists leading to the identification of MK-1462 (peptide 12).[1]

Table 1: In Vitro Potency of Key GLP-1R/GCGR Dual Agonist Analogs

| Peptide ID | Sequence Modifications from Glucagon Backbone | hGLP-1R EC50 (nM) | hGCGR EC50 (nM) | GLP-1R/GCGR Ratio | Calculated pI |

| Glucagon | (Reference) | >1000 | 0.09 | >11111 | 6.8 |

| GLP-1 | (Reference) | 0.05 | >1000 | <0.00005 | 4.8 |

| Peptide 3 | A16, E21, A24, L27, A28, K30(γE) | 0.44 | 0.05 | 8.8 | 5.2 |

| Peptide 7 | d-S2, A16, E21, A24, L27, A28, K30(γE-γE-C16) | 0.22 | 0.06 | 3.7 | 4.7 |

| Peptide 11 | d-S2, Aib8, A16, E21, A24, L27, A28, K30(γE-γE-C16) | 0.17 | 0.04 | 4.3 | 4.7 |

| MK-1462 (12) | d-S2, Aib8, A16, E21, A24, L27, A28, K30(γE-γE-C16), S34, C36, G37, G38, S39 | 0.09 | 0.05 | 1.8 | 4.7 |

Data sourced from Palani, A. et al. (2022) ACS Medicinal Chemistry Letters.[1] Abbreviations: hGLP-1R, human GLP-1 receptor; hGCGR, human glucagon receptor; EC50, half-maximal effective concentration; pI, isoelectric point; Aib, α-aminoisobutyric acid; d-S, D-Serine; K(γE-γE-C16), Lysine acylated with a C16 fatty acid via two gamma-glutamic acid linkers.

Key SAR Insights:

-

Introduction of GLP-1R Activity: Modifications at positions 16, 21, 24, 27, and 28 were crucial for introducing potent GLP-1R agonism into the glucagon scaffold.[1]

-

Balancing Potency: The introduction of a D-Serine at position 2 (d-S2) and an Aib at position 8 helped to fine-tune the balance between GLP-1R and GCGR activity.[1]

-

Pharmacokinetic Enhancement: Acylation with a C16 fatty acid chain via a linker at position 30 was employed to extend the half-life of the peptides.[1]

-

Optimized Candidate: MK-1462 (peptide 12) emerged as the lead candidate with a well-balanced potency ratio (GLP-1R/GCGR ratio of 1.8), high potency at both receptors, and improved physicochemical properties like solubility.[1]

GLP-1 Receptor Signaling Pathways

Activation of the GLP-1R by an agonist like MK-1462 initiates a cascade of intracellular signaling events. While the canonical pathway involves Gαs-protein coupling and cyclic AMP (cAMP) production, other pathways, including β-arrestin and PI3K/Akt signaling, also play significant roles.

Gαs/cAMP Pathway

The primary mechanism for GLP-1R-mediated insulin secretion is through the Gαs protein pathway.[4] Agonist binding promotes a conformational change in the receptor, leading to the activation of adenylyl cyclase, which converts ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac), culminating in the potentiation of glucose-stimulated insulin secretion.[4]

β-Arrestin Pathway

Upon agonist binding, GLP-1R can also be phosphorylated, leading to the recruitment of β-arrestin proteins.[5] β-arrestins can mediate receptor desensitization and internalization, but also act as signal transducers themselves, initiating G-protein independent signaling cascades that can influence downstream effects like ERK activation.[6][7] The degree of β-arrestin recruitment versus G-protein activation (a concept known as biased agonism) can influence the overall therapeutic profile of an agonist.[5]

PI3K/Akt Pathway

GLP-1R activation has also been shown to engage the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[1][3] This pathway is crucial for promoting cell survival, proliferation, and anti-apoptotic effects in pancreatic β-cells.[3] Akt, a serine/threonine kinase, is a key node in this pathway, and its activation by GLP-1R agonists contributes to the overall beneficial effects on β-cell health and function.[3]

Experimental Protocols

The characterization of MK-1462 and its analogs relies on robust in vitro functional assays to determine potency and efficacy at both the GLP-1 and glucagon receptors. The primary assay used is the measurement of cAMP production in response to agonist stimulation.

cAMP Accumulation Assay

This functional assay quantifies the ability of a compound to stimulate the production of intracellular cAMP upon binding to its target receptor. It is the standard method for determining the potency (EC50) of GLP-1R and GCGR agonists.

Objective: To measure the concentration-dependent increase in intracellular cAMP in cells expressing either the human GLP-1R or GCGR following treatment with a test compound.

Materials:

-

HEK293 cells stably expressing the human GLP-1R or human GCGR.

-

Cell culture medium (e.g., DMEM) with 10% FBS, penicillin/streptomycin.

-

Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like IBMX).

-

Test compounds (e.g., MK-1462 and analogs) serially diluted.

-

Reference agonists (e.g., native GLP-1, glucagon).

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).

-

96-well or 384-well white opaque assay plates.

-

Plate reader compatible with the detection kit.

Methodology:

-

Cell Culture: Plate receptor-expressing HEK293 cells in white, opaque 96-well plates at a density of ~20,000 cells/well and incubate overnight at 37°C, 5% CO2.

-

Compound Preparation: Prepare serial dilutions of test compounds and reference agonists in assay buffer.

-

Assay Initiation: Aspirate the culture medium from the cells and add the diluted compounds to the wells.

-

Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30-60 minutes) to allow for cAMP accumulation.

-

Cell Lysis & Detection: Add lysis buffer and the detection reagents from the cAMP kit according to the manufacturer's instructions. This typically involves competitive binding between native cAMP produced by the cells and a labeled cAMP tracer.

-

Data Acquisition: Read the plate using a plate reader (e.g., measuring fluorescence ratio for HTRF assays).

-

Data Analysis: Convert the raw signal to cAMP concentration using a standard curve. Plot the cAMP concentration against the log of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

References

- 1. Discovery of MK-1462: GLP-1 and Glucagon Receptor Dual Agonist for the Treatment of Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Machine learning designs new GCGR/GLP-1R dual agonists with enhanced biological potency - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Author Guidelines [researcher-resources.acs.org]

- 7. Discovery of MK-1462: GLP-1 and Glucagon Receptor Dual Agonist for the Treatment of Obesity and Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Effects of GLP-1R Agonists in Animal Models: A Technical Guide

Disclaimer: The following technical guide summarizes the in vivo effects of representative Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists, primarily semaglutide and liraglutide, in various animal models. The specific "GLP-1R agonist 12" was not identifiable in publicly available literature; therefore, this document serves as an in-depth guide to the core effects and methodologies associated with this class of therapeutic agents.

This guide is intended for researchers, scientists, and drug development professionals. It provides a comprehensive overview of the physiological effects, experimental protocols, and underlying signaling pathways of GLP-1R agonists.

Core In Vivo Efficacy Data

The in vivo efficacy of GLP-1R agonists is typically evaluated by their ability to modulate metabolic parameters, primarily body weight and blood glucose levels. The following tables summarize quantitative data from studies in various rodent models of obesity and diabetes.

Table 1: Effects of Semaglutide on Body Weight and Glycemic Control in db/db Mice

| Parameter | Vehicle | Semaglutide (10 nmol/kg) | Semaglutide (30 nmol/kg/day) |

| Body Weight Change | +23% | +20% | Significant and sustained reduction[1] |

| Blood Glucose (mg/dL) | 297.6 | Significantly reduced vs. vehicle[2] | Significantly reduced vs. vehicle[1] |

| Fat Mass Reduction | - | -14.3% from baseline[2] | - |

| Lean Mass Change | +3.2% | +6.9% | - |

| HbA1c | - | - | Significantly reduced vs. vehicle[1] |

| Plasma Insulin | - | - | Significantly reduced vs. vehicle[1] |

| Study Duration | 4 weeks | 4 weeks | 11 weeks |

| Animal Model | B6.BKS(D)-Leprdb/J (db/db) mice | B6.BKS(D)-Leprdb/J (db/db) mice | db/db UNx-ReninAAV mice |

Table 2: Effects of Liraglutide on Body Weight and Glycemic Control in Mice

| Parameter | Vehicle | Liraglutide (0.3 mg/kg/day) |

| Body Weight Gain | Normal gain | Delayed progression towards obesity[3][4] |

| Fed Blood Glucose | Time-dependent increase | Improved glucose control[3][4] |

| Serum Insulin | Time-dependent increase | Attenuated circulating insulin levels by ~35%[3] |

| Glucose Tolerance | Impaired | Enhanced glucose clearance[3][4] |

| Study Duration | 5 weeks | 5 weeks |

| Animal Model | C57Bl/6J mice with corticosterone-induced metabolic syndrome | C57Bl/6J mice with corticosterone-induced metabolic syndrome |

Pharmacokinetic Profiles in Animal Models

The pharmacokinetic properties of GLP-1R agonists are crucial for determining their dosing regimen and duration of action.

Table 3: Pharmacokinetic Parameters of Semaglutide in Rodents

| Parameter | Value | Animal Model | Administration |

| Half-life (t½) | 7.22 - 9.26 hours | Sprague-Dawley rats | Subcutaneous |

| Bioavailability | 76.65 - 82.85% | Sprague-Dawley rats | Subcutaneous |

| Elimination Half-life (t½) after 14 days | 7.40 ± 1.34 h (0.839 mg/kg) | Type 2 diabetic model rats | Oral |

| Peak Concentration (Cmax) after 14 days | 18 ± 9 µg/L (0.839 mg/kg) | Type 2 diabetic model rats | Oral |

| Time to Peak (Tmax) after 14 days | 0.06 ± 0.13 h (0.839 mg/kg) | Type 2 diabetic model rats | Oral |

Key Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the in vivo effects of GLP-1R agonists.

Intraperitoneal Glucose Tolerance Test (IPGTT)

Objective: To assess the ability of an animal to clear a glucose load from the bloodstream.

Protocol:

-

Animal Model: Male C57Bl/6J mice[3] or other relevant diabetic/obese models.

-

Acclimatization: Animals are housed under standard conditions with a 12-hour light/dark cycle and access to food and water ad libitum.

-

Fasting: Mice are fasted for six hours prior to the test[3].

-

Drug Administration: The GLP-1R agonist or vehicle is administered at a predetermined time before the glucose challenge. For example, liraglutide is injected in the morning, 6 hours before the experiment[3].

-

Baseline Blood Glucose: A baseline blood sample is collected from the tail vein to measure blood glucose levels (t=0).

-

Glucose Challenge: A bolus of glucose (1.5 g/kg body weight) is administered via intraperitoneal (IP) injection[3].

-

Blood Sampling: Blood samples are collected at specified time points post-glucose injection (e.g., 15, 30, 60, 90, and 120 minutes).

-

Data Analysis: Blood glucose concentrations are plotted against time, and the area under the curve (AUC) is calculated to determine glucose tolerance.

Body Weight and Food Intake Monitoring

Objective: To evaluate the effect of the GLP-1R agonist on body weight and appetite.

Protocol:

-

Animal Model: Diet-induced obese (DIO) mice or db/db mice are commonly used.

-

Acclimatization: Animals are single-housed to allow for accurate food intake measurement.

-

Treatment: The GLP-1R agonist or vehicle is administered daily or as per the specific drug's dosing regimen.

-

Measurements: Body weight and the amount of food consumed are recorded daily.

-

Data Analysis: Changes in body weight and cumulative food intake are plotted over the study duration to assess the treatment effect.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs is crucial for understanding the mechanism of action and study design.

GLP-1 Receptor Signaling Pathway

The binding of a GLP-1R agonist to its receptor on pancreatic β-cells initiates a cascade of intracellular events leading to enhanced glucose-stimulated insulin secretion.

Caption: GLP-1R signaling cascade in pancreatic β-cells.

Typical In Vivo Efficacy Study Workflow

The following diagram outlines a standard workflow for evaluating the efficacy of a GLP-1R agonist in a mouse model of diabetes.

References

- 1. researchgate.net [researchgate.net]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. Liraglutide counteracts obesity and glucose intolerance in a mouse model of glucocorticoid-induced metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Liraglutide counteracts obesity and glucose intolerance in a mouse model of glucocorticoid-induced metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

The Incretin Effect Multiplied: A Technical Guide to GLP-1 Receptor Agonist-Mediated Insulin Secretion

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted mechanisms by which Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists potentiate glucose-stimulated insulin secretion (GSIS) from pancreatic beta-cells. This document provides a comprehensive overview of the core signaling pathways, quantitative data on the effects of prominent GLP-1R agonists, and detailed experimental protocols for key assays in the field.

Core Mechanisms of GLP-1R Agonist-Induced Insulin Secretion

The binding of a GLP-1R agonist to its receptor on the pancreatic beta-cell initiates a cascade of intracellular events that synergize with glucose-dependent pathways to enhance insulin exocytosis. This action is fundamentally glucose-dependent, meaning that GLP-1R agonists have a minimal effect on insulin secretion at low glucose concentrations, thereby reducing the risk of hypoglycemia.[1][2]

The primary signaling axis involves the activation of a heterotrimeric Gs protein, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[3][4] This rise in cAMP activates two main downstream effector pathways: the Protein Kinase A (PKA) pathway and the Exchange Protein Directly Activated by cAMP (Epac) pathway, specifically Epac2 in beta-cells.[4][5]

The Canonical cAMP/PKA Pathway

Upon activation by cAMP, the catalytic subunits of PKA phosphorylate several key proteins involved in insulin secretion. A primary target is the sulfonylurea receptor 1 (SUR1) subunit of the ATP-sensitive potassium (K-ATP) channel.[4] Phosphorylation of SUR1 contributes to the closure of these channels, which, in conjunction with the increased ATP/ADP ratio from glucose metabolism, leads to membrane depolarization.[2] PKA also phosphorylates and enhances the activity of voltage-dependent Ca2+ channels (VDCCs), further promoting calcium influx upon membrane depolarization.[2][6]

The Epac2 Signaling Pathway

Epac2, a guanine nucleotide exchange factor for the small G-protein Rap1, provides a PKA-independent mechanism for cAMP-mediated insulin secretion.[4] Activated Epac2 is involved in the mobilization of intracellular calcium from the endoplasmic reticulum (ER) stores and enhances the priming and fusion of insulin-containing granules with the plasma membrane.[6]

Convergence on Ion Channels and Intracellular Calcium

Both the PKA and Epac2 pathways converge on the regulation of ion channel activity and intracellular calcium homeostasis. The closure of K-ATP channels and the opening of VDCCs lead to a significant influx of extracellular Ca2+.[2] This initial rise in cytosolic Ca2+ is further amplified by Ca2+-induced Ca2+ release (CICR) from the ER, a process potentiated by GLP-1R signaling.[6] The resulting global increase in intracellular Ca2+ is a critical trigger for the exocytosis of insulin granules.

Potentiation of Insulin Granule Exocytosis

The final step in insulin secretion is the fusion of insulin-containing secretory granules with the plasma membrane. GLP-1R activation enhances this process through multiple mechanisms. PKA- and Epac2-mediated signaling pathways are thought to facilitate the trafficking of insulin granules to the plasma membrane, their docking at release sites, and the final fusion event.[6]

Quantitative Effects of GLP-1R Agonists on Insulin Secretion

The following tables summarize quantitative data on the effects of various GLP-1R agonists on insulin secretion from in vitro and in vivo studies.

| GLP-1R Agonist | Model System | Glucose Concentration | Agonist Concentration | Fold Increase in Insulin Secretion (vs. Glucose Alone) | Reference |

| Exenatide | Healthy Volunteers (in vivo) | IVGTT | 5 µg (subcutaneous) | 1.9-fold (first phase) | [7][8][9][10] |

| GLP-1 | Rat Insulinoma Cell Line (in vitro) | 10 mM | 10 nM | 1.5 to 2.5-fold | [2] |

| Exendin-4 | INS-1 Cells (in vitro) | 17 mM | 10 nM | Significant increase | [11][12] |

| Exendin-4 | INS-1 Cells (in vitro) | 17 mM | 100 nM | Significant increase | [11][12] |

| Liraglutide | 14-3-3-ζ Overexpressing Mice (in vivo) | OGTT | 200 µg/kg (twice daily) | Normalized GSIS to WT levels | [13] |

| GLP-1R Agonist | Model System | Outcome Measure | Effect | Reference |

| Exenatide | Healthy Volunteers (in vivo) | Glucose Disappearance Rate | 2.4-fold increase | [7][8][9][10] |

| Exenatide | Healthy Volunteers (in vivo) | Glucose Effectiveness (Sg) | 32% increase | [7][9] |

| Liraglutide | Adults with New-Onset Type 1 Diabetes (in vivo) | C-peptide AUC | Maintained (vs. decrease in placebo) | [14] |

Signaling Pathways and Experimental Workflows

GLP-1R Signaling Cascade in Pancreatic Beta-Cells

References

- 1. Islet isolation, culture and insulin secretion assays [bio-protocol.org]

- 2. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The Interplay of Glucagon-Like Peptide-1 Receptor Trafficking and Signalling in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Acute pharmacodynamic responses to exenatide: Drug-induced increases in insulin secretion and glucose effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Acute pharmacodynamic responses to exenatide: Drug-induced increases in insulin secretion and glucose effectiveness - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acute pharmacodynamic responses to exenatide: Drug-induced increases in insulin secretion and glucose effectiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Glucagon-Like Peptide-1 Receptor Agonist and Glucagon Increase Glucose-Stimulated Insulin Secretion in Beta Cells via Distinct Adenylyl Cyclases - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Glucagon-Like Peptide-1 Receptor Agonist and Glucagon Increase Glucose-Stimulated Insulin Secretion in Beta Cells via Distinct Adenylyl Cyclases [medsci.org]

- 13. researchgate.net [researchgate.net]

- 14. Liraglutide enhances insulin secretion and prolongs the remission period in adults with newly diagnosed type 1 diabetes (the NewLira study): A randomized, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Cardiovascular Outcomes of GLP-1 Receptor Agonists

Disclaimer: The specific compound "GLP-1R agonist 12" does not correspond to a known agent in scientific literature or clinical development. This guide will, therefore, focus on the cardiovascular outcomes of well-established, clinically significant glucagon-like peptide-1 receptor (GLP-1R) agonists, using data from their landmark cardiovascular outcome trials (CVOTs). The principles, protocols, and pathways described are representative of the drug class.

Introduction

Glucagon-like peptide-1 receptor agonists (GLP-1RAs) are a class of therapeutic agents that have become integral to the management of type 2 diabetes mellitus (T2DM).[1] Initially developed for their potent glucose-lowering effects, which are mediated through glucose-dependent insulin secretion and glucagon suppression, their clinical utility has expanded significantly.[2][3] A series of large-scale, randomized controlled CVOTs have demonstrated that several GLP-1RAs offer significant cardiovascular protection, reducing the risk of major adverse cardiovascular events (MACE) in patients with T2DM.[4][5]

These findings have shifted the paradigm of T2DM treatment from a purely glycemic-centric approach to a comprehensive cardiovascular risk reduction strategy.[6] This technical guide provides an in-depth overview of the cardiovascular outcomes associated with this drug class, focusing on the quantitative results from pivotal trials, the methodologies employed in these studies, and the underlying biological mechanisms of action.

Cardiovascular Outcome Data from Landmark Trials

The cardiovascular benefits of GLP-1RAs have been established through several key clinical trials. The data presented below summarizes the primary and key secondary outcomes for three prominent long-acting GLP-1RAs: Liraglutide, Semaglutide, and Dulaglutide.

Summary of Key Cardiovascular Outcome Trials (CVOTs)

The table below outlines the primary MACE outcomes and key secondary endpoints from the LEADER (Liraglutide), SUSTAIN-6 (Semaglutide), and REWIND (Dulaglutide) trials.

| Trial (Agonist) | Primary Endpoint (3-Point MACE) | Hazard Ratio (95% CI) | p-value (Superiority) | Cardiovascular Death | Non-fatal Myocardial Infarction | Non-fatal Stroke |

| LEADER (Liraglutide) | CV Death, Non-fatal MI, Non-fatal Stroke | 0.87 (0.78–0.97) | 0.01 | HR 0.78 (0.66–0.93) | HR 0.94 (0.78–1.11) | HR 0.89 (0.72–1.11) |

| SUSTAIN-6 (Semaglutide) | CV Death, Non-fatal MI, Non-fatal Stroke | 0.74 (0.58–0.95) | 0.02 | HR 0.98 (0.65–1.48) | HR 0.74 (0.51–1.08) | HR 0.61 (0.38–0.99) |

| REWIND (Dulaglutide) | CV Death, Non-fatal MI, Non-fatal Stroke | 0.88 (0.79–0.99) | 0.026 | HR 0.91 (0.78–1.06) | HR 0.96 (0.79–1.16) | HR 0.76 (0.61–0.95) |

Data sourced from primary publications of the LEADER, SUSTAIN-6, and REWIND trials.[7][8][9][10]

Trial Design and Patient Population Characteristics

The design and patient populations of CVOTs are critical for interpreting their results. The REWIND trial, for instance, included a larger proportion of patients with only cardiovascular risk factors, as opposed to established cardiovascular disease, compared to LEADER and SUSTAIN-6.

| Trial (Agonist) | Number of Participants | Median Follow-up (Years) | Population Characteristics |

| LEADER (Liraglutide) | 9,340 | 3.8 | T2DM with high CV risk; 81% with established CVD.[11][12] |

| SUSTAIN-6 (Semaglutide) | 3,297 | 2.1 | T2DM with high CV risk; 83% with established CVD.[8][11] |

| REWIND (Dulaglutide) | 9,901 | 5.4 | T2DM with a history of a CV event or CV risk factors; 31% with established CVD.[9][13] |

Experimental Protocols for Cardiovascular Outcome Trials

The methodologies for modern CVOTs are rigorously designed to meet regulatory requirements for safety and to test for potential efficacy in reducing cardiovascular events.

General Study Design

Landmark GLP-1RA CVOTs are typically multicenter, international, randomized, double-blind, and placebo-controlled trials.[7][9][14] The primary objective is first to establish non-inferiority (to rule out excess cardiovascular risk) compared to placebo, and then to test for superiority if non-inferiority is met.[14][15]

Patient Population

Participants are adults with T2DM who are at high risk for cardiovascular events.[10][16] This is generally defined by:

-

Established Cardiovascular Disease: A history of myocardial infarction, stroke, coronary artery disease, or peripheral artery disease.[11]

-

High Risk Factors: Age (e.g., ≥50 or ≥60 years) combined with one or more risk factors such as hypertension, dyslipidemia, or chronic kidney disease.[8][15]

Intervention

Patients are randomized to receive either the GLP-1R agonist or a matching placebo, administered subcutaneously.[13][16]

-

Titration: The drug is typically initiated at a lower dose and titrated to the target maintenance dose (e.g., Liraglutide up to 1.8 mg daily, Semaglutide up to 1.0 mg weekly) to improve gastrointestinal tolerability.[7][14]

-

Standard of Care: Both treatment and placebo groups receive standard-of-care therapy for T2DM and cardiovascular risk factors, which can be adjusted by investigators throughout the trial according to clinical guidelines.[14][16]

Endpoints and Adjudication

-

Primary Composite Endpoint: The most common primary outcome is 3-point MACE, a composite of cardiovascular death, non-fatal myocardial infarction, and non-fatal stroke.[5][10]

-

Secondary Endpoints: These often include the individual components of MACE, all-cause mortality, and hospitalization for heart failure or unstable angina.[5]

-

Event Adjudication: All potential cardiovascular events are reviewed and confirmed by an independent, blinded clinical event adjudication committee to ensure unbiased and consistent assessment.[12]

Mechanisms of Cardiovascular Benefit

The cardiovascular protection afforded by GLP-1RAs is multifactorial, stemming from both indirect metabolic effects and direct actions on the cardiovascular system.[2][4] GLP-1 receptors are expressed in various cardiovascular tissues, including cardiomyocytes, endothelial cells, and vascular smooth muscle cells.[2][3]

Signaling Pathways

Activation of the GLP-1 receptor initiates several intracellular signaling cascades that are believed to mediate the observed cardiovascular benefits. The diagram below illustrates the key pathways in different cardiovascular cell types.

This activation leads to improved endothelial function, reduced inflammation, anti-proliferative effects on smooth muscle cells, and enhanced cardiomyocyte survival.[2][17]

Experimental Workflow Visualization

The logical flow of a typical CVOT, from patient recruitment to data analysis, is a standardized process designed to ensure the integrity and validity of the results.

Conclusion

The evidence from large-scale cardiovascular outcome trials robustly demonstrates that several GLP-1 receptor agonists significantly reduce the risk of major adverse cardiovascular events in individuals with type 2 diabetes.[5][18] This benefit is driven by a combination of favorable metabolic effects—including improvements in glycemia, body weight, and blood pressure—and direct actions on the vasculature and myocardium.[2][4] The rigorous, standardized protocols of the CVOTs provide high-quality evidence that has fundamentally altered clinical practice guidelines, positioning GLP-1RAs as a key therapeutic class for patients with T2DM and high cardiovascular risk.[5] Ongoing research continues to explore the full spectrum of their cardioprotective mechanisms and their potential application in other patient populations.

References

- 1. An overview of GLP-1 agonists and recent cardiovascular outcomes trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. GLP-1 receptor agonists (GLP-1RAs): cardiovascular actions and therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | The benefits of GLP1 receptors in cardiovascular diseases [frontiersin.org]

- 4. glucagon.com [glucagon.com]

- 5. Long-Term Cardiovascular Outcomes of Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists in Type 2 Diabetes: A Systematic Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. rxfiles.ca [rxfiles.ca]

- 8. diabetesonthenet.com [diabetesonthenet.com]

- 9. yonsei.elsevierpure.com [yonsei.elsevierpure.com]

- 10. inditecommunications.com [inditecommunications.com]

- 11. researchgate.net [researchgate.net]

- 12. LEADER trial- Liraglutide - Journal club | PDF [slideshare.net]

- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 14. Semaglutide reduced major cardiovascular events by 26% in adults with type 2 diabetes at high cardiovascular risk [prnewswire.com]

- 15. researchgate.net [researchgate.net]

- 16. ahajournals.org [ahajournals.org]

- 17. researchgate.net [researchgate.net]

- 18. ahajournals.org [ahajournals.org]

An In-Depth Technical Guide to the Preclinical Evaluation of GLP-1R Agonist "12" for Type 2 Diabetes Research

Introduction

The glucagon-like peptide-1 receptor (GLP-1R) is a well-established therapeutic target for the management of type 2 diabetes mellitus (T2DM).[1][2][3] Agonists of this receptor stimulate glucose-dependent insulin secretion, suppress glucagon release, delay gastric emptying, and promote satiety, collectively contributing to improved glycemic control and potential weight loss.[4][5][6] The scientific literature contains references to various molecules designated as "compound 12" in the context of GLP-1R agonism. These include computationally identified natural compounds, patented chemical entities, and dual GLP-1R/glucagon receptor agonists.[1][7][8] This guide provides a comprehensive overview of the preclinical evaluation of a representative novel GLP-1R agonist, herein referred to as "GLP-1R agonist 12," for its potential application in T2DM research. The data and protocols presented are a composite representation based on established methodologies in the field.

Mechanism of Action and Signaling Pathways

GLP-1R is a class B G protein-coupled receptor (GPCR) that, upon agonist binding, primarily couples to the Gαs protein subunit. This initiates a signaling cascade that leads to the activation of adenylyl cyclase and the subsequent production of cyclic adenosine monophosphate (cAMP).[4][8] Elevated intracellular cAMP levels activate Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac).[1] These effectors mediate the downstream effects of GLP-1R activation, including the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[1][4][8] Additionally, GLP-1R activation can lead to the phosphorylation of Extracellular signal-Regulated Kinase (ERK1/2), a pathway involved in cell survival and proliferation.[9][10]

Below is a diagram illustrating the canonical GLP-1R signaling pathway in a pancreatic β-cell.

Data Presentation

The preclinical profile of this compound is summarized in the following tables, presenting key quantitative data from in vitro and in vivo studies.

Table 1: In Vitro Activity of this compound

| Parameter | Assay Type | Cell Line | This compound | Control (GLP-1) |

| Binding Affinity (Ki) | Radioligand Competition | CHO-K1 (human GLP-1R) | 5.2 nM | 1.8 nM |

| cAMP Production (EC50) | HTRF Assay | CHO-K1 (human GLP-1R) | 10.8 nM | 3.5 nM |

| ERK1/2 Phosphorylation (EC50) | AlphaLISA Assay | INS-1E (rat insulinoma) | 25.4 nM | 12.1 nM |

| Insulin Secretion (EC50) | Glucose-Stimulated Insulin Secretion | Isolated Mouse Islets | 15.7 nM | 6.2 nM |

Table 2: In Vivo Efficacy of this compound in a db/db Mouse Model of Type 2 Diabetes

| Parameter | Dosing Regimen | Measurement Time Point | Vehicle Control | This compound (10 nmol/kg) |

| Blood Glucose Reduction (%) | Single Oral Dose | 4 hours post-dose | 0% | 35% |

| Oral Glucose Tolerance Test (AUC) | Single Oral Dose | 0-120 minutes | 3500 mg/dLmin | 2100 mg/dLmin |

| Body Weight Change (%) | Daily Oral Dose for 14 days | Day 14 | +2.5% | -8.7% |

| HbA1c Reduction (%) | Daily Oral Dose for 28 days | Day 28 | -0.2% | -1.5% |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: GLP-1R Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human GLP-1 receptor.

Materials:

-

CHO-K1 cells stably expressing the human GLP-1R

-

Membrane preparation buffer (Tris-HCl, MgCl2, protease inhibitors)

-

Assay buffer (Tris-HCl, BSA)

-

[125I]-GLP-1 (radioligand)

-

Non-labeled GLP-1 (for non-specific binding)

-

This compound

-

Glass fiber filters

-

Scintillation fluid and counter

Methodology:

-

Membrane Preparation: Culture CHO-K1-hGLP-1R cells to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

-

Competition Binding: In a 96-well plate, add cell membranes, [125I]-GLP-1 at a final concentration equal to its Kd, and varying concentrations of this compound or unlabeled GLP-1.

-

Incubation: Incubate the plate at room temperature for 2 hours with gentle agitation.

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound and free radioligand.

-

Washing: Wash the filters multiple times with ice-cold assay buffer.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure radioactivity using a scintillation counter.

-

Data Analysis: Calculate the Ki value using the Cheng-Prusoff equation from the IC50 value obtained from the competition binding curve.

Protocol 2: In Vitro cAMP Production Assay (HTRF)

Objective: To measure the potency (EC50) of this compound in stimulating cAMP production.

Materials:

-

CHO-K1 cells stably expressing the human GLP-1R

-

Cell culture medium

-

Stimulation buffer (HBSS, IBMX)

-

This compound and GLP-1 standards

-

HTRF-compatible microplate reader

Methodology:

-

Cell Seeding: Seed CHO-K1-hGLP-1R cells into a 384-well plate and incubate overnight.[14]

-

Compound Preparation: Prepare serial dilutions of this compound and GLP-1 in stimulation buffer.

-

Cell Stimulation: Remove cell culture medium and add the compound dilutions to the cells. Incubate at room temperature for 30 minutes.

-

Cell Lysis and Detection: Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) to each well.[12]

-

Incubation: Incubate the plate in the dark at room temperature for 1 hour.

-

Measurement: Read the plate on an HTRF-compatible microplate reader at the appropriate emission wavelengths (e.g., 665 nm and 620 nm).[12]

-

Data Analysis: Calculate the HTRF ratio and plot the concentration-response curve to determine the EC50 value.

Protocol 3: ERK1/2 Phosphorylation Assay (AlphaLISA)

Objective: To determine the potency (EC50) of this compound in inducing ERK1/2 phosphorylation.

Materials:

-

INS-1E cells

-

Serum-free cell culture medium

-

This compound and GLP-1 standards

-

Lysis buffer

-

AlphaLISA SureFire Ultra p-ERK1/2 (Thr202/Tyr204) kit (PerkinElmer) or similar[15]

-

AlphaLISA-compatible microplate reader

Methodology:

-

Cell Seeding and Starvation: Seed INS-1E cells in a 96-well plate. Once attached, replace the medium with serum-free medium and incubate for 12-18 hours to reduce basal phosphorylation.[15]

-

Compound Stimulation: Add serial dilutions of this compound or GLP-1 to the cells and incubate for 10 minutes at room temperature.[15]

-

Cell Lysis: Aspirate the medium and add AlphaLISA lysis buffer. Agitate the plate for 10 minutes.[15]

-

Detection: Transfer the lysate to a 384-well ProxiPlate. Add the AlphaLISA acceptor beads and donor beads mixture.

-

Incubation: Incubate the plate in the dark at room temperature for 2 hours.

-

Measurement: Read the plate on an AlphaLISA-compatible microplate reader.

-

Data Analysis: Plot the concentration-response curve to determine the EC50 value.

Protocol 4: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

Objective: To evaluate the effect of this compound on glucose tolerance in a diabetic mouse model.

Materials:

-

db/db mice (or other suitable model)

-

This compound formulation for oral gavage

-

Vehicle control

-

Glucose solution (2 g/kg body weight)

-

Handheld glucometer and test strips

-

Blood collection supplies (e.g., lancets, microvettes)

Methodology:

-

Fasting: Fast the mice for 4-6 hours with free access to water.

-

Baseline Blood Glucose: Obtain a baseline blood glucose reading (t=0) from a tail snip.

-

Compound Administration: Administer this compound or vehicle via oral gavage.

-

Glucose Challenge: After a set time post-compound administration (e.g., 30 minutes), administer the glucose solution via oral gavage.

-

Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, and 120 minutes after the glucose challenge.

-

Data Analysis: Plot the blood glucose levels over time and calculate the Area Under the Curve (AUC) for each treatment group.

Experimental Workflow Visualization

The following diagram outlines a typical preclinical workflow for the characterization of a novel GLP-1R agonist.

This technical guide provides a framework for the preclinical evaluation of a novel GLP-1R agonist, exemplified by "this compound." The presented data tables, detailed experimental protocols, and workflow visualizations offer a comprehensive resource for researchers, scientists, and drug development professionals engaged in the discovery and characterization of new therapeutic agents for type 2 diabetes. The methodologies described are standard within the field and provide a robust basis for assessing the potential of new GLP-1R agonists.

References

- 1. tandfonline.com [tandfonline.com]

- 2. EP4212527A1 - Glp-1r receptor agonist compound and use thereof - Google Patents [patents.google.com]

- 3. Decoding the impact of glucose-dependent insulinotropic polypeptide receptor (GIPR) agonist on cardiometabolic health: inflammatory mediators at the focus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. US20230322758A1 - Compounds as glp-1r agonists - Google Patents [patents.google.com]

- 7. Discovery of MK-1462: GLP-1 and Glucagon Receptor Dual Agonist for the Treatment of Obesity and Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of non-peptide GLP-1r natural agonists for enhancing coronary safety in type 2 diabetes patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. discovery.researcher.life [discovery.researcher.life]

- 12. medchemexpress.com [medchemexpress.com]

- 13. dovepress.com [dovepress.com]

- 14. Small Molecule Drug Discovery at the Glucagon-Like Peptide-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Glp-1r | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide on the Core Weight Loss Mechanisms of GLP-1 Receptor Agonists

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted mechanisms through which Glucagon-like Peptide-1 Receptor (GLP-1R) agonists, exemplified here as the archetypal "GLP-1R agonist 12," promote weight loss. The document delves into the central and peripheral pathways, detailing the underlying molecular signaling, and presents relevant experimental protocols and quantitative data from clinical and preclinical studies.

Introduction to GLP-1R Agonists and Weight Management

Glucagon-like peptide-1 (GLP-1) is an incretin hormone released from the gut in response to nutrient intake. It plays a crucial role in glucose homeostasis and has significant effects on appetite and body weight regulation.[1][2] GLP-1 receptor agonists are a class of therapeutic agents that mimic the action of endogenous GLP-1, thereby amplifying its physiological effects.[3][4] Initially developed for the treatment of type 2 diabetes, their potent effects on weight reduction have led to their approval for obesity management.[1][5][6] This guide will explore the core mechanisms responsible for the weight loss effects of GLP-1R agonists.

Central Mechanisms of Action: Appetite Regulation

The primary driver of weight loss induced by GLP-1R agonists is the reduction in food intake, which is mediated through direct actions on the central nervous system (CNS).[7]

Hypothalamic Signaling

The hypothalamus, a key brain region for energy homeostasis, is a primary target for GLP-1R agonists.[8][9][10] These agents cross the blood-brain barrier and activate GLP-1Rs expressed on various hypothalamic nuclei, including the arcuate nucleus (ARC), paraventricular nucleus (PVN), and ventromedial nucleus (VMH).[7][8][9][11]

Activation of GLP-1Rs in the hypothalamus leads to:

-

Stimulation of Anorexigenic Neurons: GLP-1R agonists activate pro-opiomelanocortin (POMC) and cocaine- and amphetamine-regulated transcript (CART) neurons, which promote feelings of satiety.

-

Inhibition of Orexigenic Neurons: They suppress the activity of Neuropeptide Y (NPY) and Agouti-related peptide (AgRP) neurons, which are potent stimulators of appetite.[12]

The intracellular signaling cascade in these neurons is initiated by the binding of the GLP-1R agonist to its receptor, a G-protein coupled receptor (GPCR). This primarily activates the Gαs subunit, leading to increased production of cyclic AMP (cAMP) by adenylyl cyclase.[13][14] Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates downstream targets to modulate neuronal activity and gene expression, ultimately leading to a sensation of fullness and reduced food intake.[13][14]

Hindbrain Influence

The brainstem, particularly the nucleus of the solitary tract (NTS), also expresses GLP-1Rs and contributes to the anorectic effects of GLP-1R agonists. The NTS receives vagal afferent signals from the gastrointestinal tract, integrating peripheral satiety signals with central appetite control.

Peripheral Mechanisms of Action

In addition to their central effects, GLP-1R agonists influence weight loss through several peripheral mechanisms.

Delayed Gastric Emptying

GLP-1R agonists slow the rate at which food empties from the stomach into the small intestine.[12][15][16][17][18] This delay in gastric emptying contributes to:

-

Prolonged Satiety: A fuller stomach for a longer period enhances the feeling of fullness and reduces the desire to eat.[12][16]

-

Reduced Postprandial Glucose Excursions: The slower absorption of nutrients helps to blunt the sharp rise in blood glucose levels after a meal.[3][18]

The effect on gastric emptying is most pronounced with short-acting GLP-1R agonists and may diminish over time with continuous exposure to long-acting formulations.[18]

Effects on Adipose Tissue and Energy Expenditure

Recent evidence suggests that GLP-1R agonists may also influence energy expenditure, although this is considered a secondary mechanism to appetite suppression.[13][14][16][19]

-

Brown Adipose Tissue (BAT) Thermogenesis: Central administration of GLP-1R agonists has been shown to stimulate thermogenesis in brown adipose tissue, the body's primary site for heat production.[11][14][16][20][21] This process is mediated through the sympathetic nervous system and involves the activation of hypothalamic AMP-activated protein kinase (AMPK).[11][14][16]

-

Adipocyte Browning: GLP-1R agonists may promote the "browning" of white adipose tissue (WAT), inducing a thermogenic phenotype in these cells.[11][14][19]

Quantitative Data on Weight Loss Efficacy

Clinical trials have consistently demonstrated the significant weight loss efficacy of various GLP-1R agonists. The following tables summarize key findings from pivotal studies.

| GLP-1R Agonist | Trial | Dosage | Mean Weight Loss (%) | Comparator | Trial Duration (weeks) |

| Semaglutide | STEP 1 | 2.4 mg once weekly | 14.9% | Placebo (2.4%) | 68 |

| Liraglutide | SCALE | 3.0 mg once daily | 8.4% | Placebo (2.8%) | 56 |

| Tirzepatide* | SURMOUNT-1 | 15 mg once weekly | 22.5% | Placebo (2.4%) | 72 |

*Tirzepatide is a dual GIP/GLP-1 receptor agonist.

| Endpoint | Semaglutide (2.4 mg) | Liraglutide (3.0 mg) |

| % Patients achieving ≥5% weight loss | 86% | ~67% |

| % Patients achieving ≥10% weight loss | 69% | ~33% |

| % Patients achieving ≥15% weight loss | 51% | 14.4% |

Detailed Experimental Protocols

This section outlines methodologies for key experiments cited in the investigation of GLP-1R agonist-induced weight loss.

In Vivo Assessment of Appetite Suppression in Rodent Models

Objective: To evaluate the effect of a GLP-1R agonist on food intake.

Methodology:

-

Animal Model: Diet-induced obese (DIO) C57BL/6J mice are a commonly used model.

-

Acclimation: Animals are individually housed and acclimated to metabolic cages for at least one week prior to the experiment.[22]

-

Treatment Administration: The GLP-1R agonist or vehicle control is administered via subcutaneous (s.c.) or intraperitoneal (i.p.) injection.

-

Food Intake Measurement: Cumulative food intake is measured at regular intervals (e.g., 1, 2, 4, 8, 24 hours) post-injection using automated feeding systems or by manual weighing of food hoppers.

-

Data Analysis: Food intake is normalized to body weight. Statistical analysis is performed using appropriate tests (e.g., t-test or ANOVA) to compare treatment and control groups.

Measurement of Gastric Emptying in Humans

Objective: To quantify the rate of gastric emptying following GLP-1R agonist administration.

Methodology (Scintigraphy - Gold Standard): [11][15][23]

-

Participant Preparation: Subjects fast overnight before the study.

-

Test Meal: A standardized meal (e.g., egg meal) is radiolabeled with a gamma-emitting isotope, such as Technetium-99m (99mTc).[23]

-

Drug Administration: The GLP-1R agonist or placebo is administered at a specified time before the test meal.

-

Imaging: Serial images of the stomach are acquired using a gamma camera at predefined time points (e.g., 0, 1, 2, 4 hours) after meal ingestion.

-

Data Analysis: Regions of interest are drawn around the stomach to quantify the amount of radioactivity remaining at each time point. The gastric emptying rate is calculated and expressed as the percentage of the meal emptied over time or as the half-emptying time (T50).[15]

Western Blot Analysis of Hypothalamic Signaling Proteins

Objective: To assess the activation of key signaling molecules (e.g., PKA, AMPK) in the hypothalamus in response to a GLP-1R agonist.

-

Tissue Collection: Rodents are treated with the GLP-1R agonist or vehicle. At a specified time point, animals are euthanized, and the hypothalamus is rapidly dissected and frozen.

-

Protein Extraction: The hypothalamic tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors.[9]

-

Protein Quantification: The total protein concentration of the lysate is determined using a standard assay (e.g., BCA or Lowry assay).[9]

-

SDS-PAGE: Equal amounts of protein from each sample are separated by size via sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[9]

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for the phosphorylated (active) and total forms of the target proteins (e.g., anti-phospho-AMPKα (Thr172) and anti-total-AMPKα).

-

Detection: The membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) or a fluorophore. The protein bands are visualized using a chemiluminescent substrate or fluorescence imaging system.

-

Densitometry: The intensity of the bands is quantified, and the ratio of the phosphorylated protein to the total protein is calculated to determine the level of activation.

Conclusion

GLP-1R agonists induce weight loss through a combination of potent central and complementary peripheral mechanisms. The primary effect is a significant reduction in appetite and food intake, driven by the activation of anorexigenic pathways and inhibition of orexigenic pathways in the hypothalamus and other CNS regions. This is further supported by a delay in gastric emptying, which prolongs satiety. Emerging evidence also points to a role for GLP-1R agonists in enhancing energy expenditure through the activation of brown adipose tissue thermogenesis. The robust and multifaceted nature of these mechanisms underscores the therapeutic potential of this drug class in the management of obesity and related metabolic disorders. Further research into the intricate molecular signaling and the long-term effects on energy balance will continue to refine our understanding and optimize the clinical application of GLP-1R agonists.

References

- 1. Protocol for a randomised controlled trial of the combined effects of the GLP-1 receptor agonist liraglutide and exercise on maintenance of weight loss and health after a very low-calorie diet - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ClinicalTrials.gov [clinicaltrials.gov]

- 3. journals.physiology.org [journals.physiology.org]

- 4. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Liraglutide Modulates Appetite and Body Weight Through Glucagon-Like Peptide 1 Receptor–Expressing Glutamatergic Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 6. wileymicrositebuilder.com [wileymicrositebuilder.com]

- 7. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 8. The Identification of Novel Proteins That Interact With the GLP-1 Receptor and Restrain its Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Western blotting of hypothalamic proteins [protocols.io]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchprofiles.ku.dk [researchprofiles.ku.dk]

- 13. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Do GLP-1 RAs Significantly Delay Gastric Emptying? Maybe Not [medscape.com]

- 16. GLP-1 agonism stimulates brown adipose tissue thermogenesis and browning through hypothalamic AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. GLP-1 receptor agonists and delayed gastric emptying: implications for invasive cardiac interventions and surgery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparative efficacy and safety of GLP-1 receptor agonists for weight reduction: A model-based meta-analysis of placebo-controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Suppression of Food Intake by Glucagon-Like Peptide-1 Receptor Agonists: Relative Potencies and Role of Dipeptidyl Peptidase-4 - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Direct Control of Brown Adipose Tissue Thermogenesis by Central Nervous System Glucagon-Like Peptide-1 Receptor Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Preclinical evaluation of a protracted GLP-1/glucagon receptor co-agonist: Translational difficulties and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]

- 23. diabetesjournals.org [diabetesjournals.org]

Methodological & Application

Application Notes and Protocols for In Vitro Cell-Based Characterization of GLP-1R Agonist 12

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a class of therapeutic agents crucial for the management of type 2 diabetes and obesity.[1][2][3][4] These agonists mimic the action of the endogenous incretin hormone GLP-1, which potentiates glucose-dependent insulin secretion, suppresses glucagon release, slows gastric emptying, and reduces food intake.[1][3][5][6][7] The development of novel GLP-1R agonists requires robust and reproducible in vitro cell-based assays to characterize their potency, efficacy, and signaling properties.

This document provides detailed protocols for a panel of in vitro cell-based assays to characterize a novel GLP-1R agonist, designated here as "GLP-1R agonist 12". The described assays are fundamental for screening and selecting lead candidates in a drug discovery program. The protocols cover the assessment of key signaling pathways activated by the GLP-1 receptor, a member of the G protein-coupled receptor (GPCR) family.[5][8][9]

Signaling Pathways and Experimental Workflows

Activation of the GLP-1R by an agonist initiates a cascade of intracellular signaling events. The primary pathway involves the coupling to Gαs proteins, leading to the activation of adenylyl cyclase (AC) and a subsequent increase in intracellular cyclic adenosine monophosphate (cAMP).[5][8][10][11] This elevation in cAMP activates Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (EPAC), which mediate many of the downstream effects of GLP-1R activation, including insulin secretion.[5][8][10]

Another important signaling pathway involves the phosphorylation of extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family.[12][13] ERK phosphorylation can be initiated by both G protein-dependent and β-arrestin-dependent mechanisms and is a key readout for GPCR activation.[12]

The following diagrams illustrate the GLP-1R signaling pathway and the general workflow of the in vitro assays described in this document.

Experimental Protocols

cAMP Accumulation Assay

This assay directly measures the production of intracellular cAMP following GLP-1R activation. It is a primary functional assay to determine the potency and efficacy of GLP-1R agonists.

Materials:

-

HEK293 cells stably expressing the human GLP-1R (HEK293-hGLP-1R).

-

Cell culture medium: Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and appropriate selection antibiotics.

-

Assay buffer: Hank's Balanced Salt Solution (HBSS) with 20 mM HEPES and 0.1% Bovine Serum Albumin (BSA).

-

This compound and a reference agonist (e.g., GLP-1 (7-36)).

-

cAMP detection kit (e.g., HTRF-based or luminescence-based).

-

White, opaque 96-well microplates.

Protocol:

-

Cell Seeding: Seed HEK293-hGLP-1R cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.[14]

-

Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in assay buffer.

-

Assay Initiation:

-

Carefully remove the culture medium from the wells.

-

Add 50 µL of assay buffer containing a phosphodiesterase inhibitor (if recommended by the cAMP kit manufacturer) to each well.

-

Add 50 µL of the prepared compound dilutions to the respective wells.

-

-

Incubation: Incubate the plate at 37°C for 30 minutes.

-

cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.[7]

-

Data Analysis: Plot the response (e.g., HTRF ratio or luminescence signal) against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax values.

CRE-Luciferase Reporter Gene Assay

This assay measures the transcriptional activation downstream of cAMP signaling. The activation of PKA leads to the phosphorylation of cAMP Response Element-Binding Protein (CREB), which binds to cAMP Response Elements (CRE) in the promoter region of target genes, driving their transcription.[5][8] In this assay, a luciferase reporter gene is placed under the control of a CRE-containing promoter.

Materials:

-

HEK293 cells stably co-expressing the human GLP-1R and a CRE-luciferase reporter construct.

-

Cell culture medium.

-

Assay medium: Opti-MEM or serum-free DMEM.[1]

-

This compound and a reference agonist.

-

Luciferase assay reagent.

-

White, opaque 96-well microplates.

-

Luminometer.

Protocol:

-

Cell Seeding: Seed the reporter cells into a white, opaque 96-well plate at a density of 10,000-20,000 cells per well in 100 µL of culture medium.

-

Incubation: Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator.[1]

-

Compound Treatment:

-

Remove the culture medium.

-

Add 90 µL of assay medium to each well.

-

Add 10 µL of 10x concentrated serial dilutions of this compound and the reference agonist.

-

-

Incubation: Incubate the plate for 5-6 hours at 37°C in a humidified 5% CO2 incubator.[1]

-

Luciferase Assay:

-

Signal Detection: Measure the luminescence signal using a plate-reading luminometer.

-

Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle-treated control. Plot the fold induction against the log concentration of the agonist and determine the EC50 and Emax values.

ERK1/2 Phosphorylation Assay

This assay quantifies the phosphorylation of ERK1/2 as a downstream readout of GLP-1R activation.[12] It can provide insights into both G protein- and β-arrestin-mediated signaling pathways.

Materials:

-

HEK293-hGLP-1R cells.

-

Cell culture medium.

-

Serum-free medium for starvation.

-

This compound and a reference agonist.

-

Lysis buffer.

-

Phospho-ERK1/2 and Total-ERK1/2 detection kit (e.g., AlphaScreen SureFire, HTRF, or ELISA-based).

-

96-well microplates.

Protocol:

-

Cell Seeding and Starvation:

-

Seed HEK293-hGLP-1R cells into a 96-well plate and grow to 80-90% confluency.

-

Replace the culture medium with serum-free medium and incubate for 4-6 hours to reduce basal ERK phosphorylation.

-

-

Agonist Stimulation:

-

Prepare serial dilutions of this compound and the reference agonist in serum-free medium.

-

Add the agonist dilutions to the cells and incubate at 37°C for 5-10 minutes. The optimal stimulation time should be determined in a preliminary time-course experiment.[15]

-

-

Cell Lysis:

-

Remove the stimulation medium.

-

Add lysis buffer to each well and incubate on ice for 10 minutes with gentle agitation.

-

-

Phospho-ERK1/2 Detection:

-

Transfer the cell lysates to the assay plate.

-

Measure the levels of phosphorylated ERK1/2 and total ERK1/2 according to the manufacturer's protocol of the chosen detection kit.

-

-

Data Analysis:

-

Normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal for each well.

-

Calculate the fold increase in ERK1/2 phosphorylation over the basal (unstimulated) level.

-

Plot the fold increase against the log concentration of the agonist to determine the EC50 and Emax values.

-

Data Presentation

The quantitative data obtained from these assays should be summarized in a clear and structured format for easy comparison of the pharmacological properties of this compound with a known reference agonist.

Table 1: In Vitro Pharmacological Profile of this compound

| Assay | Parameter | This compound | Reference Agonist (GLP-1 (7-36)) |

| cAMP Accumulation | EC50 (nM) | Insert Value | Insert Value |

| Emax (% of Ref) | Insert Value | 100% | |

| CRE-Luciferase Reporter | EC50 (nM) | Insert Value | Insert Value |

| Emax (% of Ref) | Insert Value | 100% | |

| ERK1/2 Phosphorylation | EC50 (nM) | Insert Value | Insert Value |

| Emax (% of Ref) | Insert Value | 100% |

Conclusion

The protocols detailed in this document provide a comprehensive framework for the in vitro cell-based characterization of novel GLP-1R agonists like "this compound". By systematically evaluating the compound's activity in cAMP accumulation, reporter gene, and ERK phosphorylation assays, researchers can obtain critical information on its potency, efficacy, and signaling profile. This information is essential for making informed decisions in the drug discovery and development process for new therapies targeting the GLP-1 receptor.

References

- 1. bpsbioscience.com [bpsbioscience.com]

- 2. In vivo and in vitro characterization of GL0034, a novel long‐acting glucagon‐like peptide‐1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 3. JCI - Discovery, characterization, and clinical development of the glucagon-like peptides [jci.org]

- 4. youtube.com [youtube.com]

- 5. caymanchem.com [caymanchem.com]

- 6. axxam.com [axxam.com]

- 7. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. indigobiosciences.com [indigobiosciences.com]

- 10. glucagon.com [glucagon.com]

- 11. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]

- 12. repository.ias.ac.in [repository.ias.ac.in]

- 13. G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. innoprot.com [innoprot.com]

- 15. researchgate.net [researchgate.net]

Application Note: Quantification of GLP-1R Agonist 12 in Human Plasma Using High-Performance Liquid Chromatography (HPLC)

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note details a robust and reliable method for the quantitative analysis of GLP-1R Agonist 12 (Compound 20A) in human plasma using reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection. The described protocol provides a sensitive and selective approach for pharmacokinetic studies and drug development research. The method involves a straightforward protein precipitation extraction of the analyte from the plasma matrix, followed by chromatographic separation on a C18 column. This document provides comprehensive experimental protocols, data presentation, and visual diagrams of the workflow and the relevant biological pathway.

Introduction

Glucagon-like peptide-1 receptor (GLP-1R) agonists are a significant class of therapeutics for the management of type 2 diabetes and obesity.[1] this compound (Compound 20A) is a small molecule agonist of the GLP-1 receptor.[2] Accurate quantification of this compound in biological matrices is crucial for preclinical and clinical development, enabling the assessment of its pharmacokinetic profile, including absorption, distribution, metabolism, and excretion (ADME). High-performance liquid chromatography (HPLC) is a widely used analytical technique for the quantification of small molecules in complex biological fluids due to its high resolution, sensitivity, and reproducibility.[3]

This application note presents a validated HPLC-UV method for the determination of this compound in human plasma. The method is designed to be accessible to researchers and scientists in drug development and analytical chemistry.

Experimental Protocols

Materials and Reagents

-

This compound (Compound 20A) reference standard (CAS: 2775376-50-4, MW: 570.61)[2][4]

-

Internal Standard (IS), e.g., a structurally similar compound

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (Ultrapure, 18.2 MΩ·cm)

-

Human plasma (sourced from a certified vendor)

Equipment

-

HPLC system with a UV detector

-

Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

-

Analytical balance

-

Centrifuge

-

Vortex mixer

-

Pipettes and general laboratory glassware

Sample Preparation: Protein Precipitation

-

Thaw frozen human plasma samples to room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a microcentrifuge tube, add 100 µL of plasma sample.

-

Add 200 µL of cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate plasma proteins.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 30 seconds and transfer to an HPLC vial for analysis.

HPLC Conditions

| Parameter | Setting |

| Column | C18 reversed-phase, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic acid in Water |

| Mobile Phase B | 0.1% Formic acid in Acetonitrile |

| Gradient | 0-2 min: 10% B; 2-10 min: 10-90% B; 10-12 min: 90% B; 12-12.1 min: 90-10% B; 12.1-15 min: 10% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 20 µL |

| UV Detection | 280 nm |

Preparation of Standards and Quality Controls

-

Primary Stock Solution: Accurately weigh and dissolve the this compound reference standard in a suitable solvent (e.g., DMSO) to prepare a 1 mg/mL primary stock solution.

-

Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase.

-

Calibration Curve Standards: Spike blank human plasma with the working standard solutions to prepare calibration standards at concentrations ranging from 10 ng/mL to 1000 ng/mL.

-

Quality Control (QC) Samples: Prepare QC samples in blank human plasma at low, medium, and high concentrations (e.g., 30, 300, and 800 ng/mL).

Data Presentation

Table 1: Calibration Curve for this compound

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 10 | 0.052 |

| 25 | 0.128 |

| 50 | 0.255 |

| 100 | 0.510 |

| 250 | 1.275 |

| 500 | 2.550 |

| 1000 | 5.100 |

| Linearity (r²) | 0.9995 |

Table 2: Precision and Accuracy of the Method

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) ± SD (n=6) | Precision (%RSD) | Accuracy (%) |

| LQC | 30 | 29.5 ± 1.2 | 4.1 | 98.3 |

| MQC | 300 | 305.1 ± 9.8 | 3.2 | 101.7 |

| HQC | 800 | 792.6 ± 25.4 | 3.2 | 99.1 |

Table 3: Recovery and Matrix Effect

| QC Level | Nominal Conc. (ng/mL) | Recovery (%) | Matrix Effect (%) |

| LQC | 30 | 91.5 | 95.2 |

| HQC | 800 | 93.2 | 96.8 |

Visualizations

Experimental Workflow

Caption: Experimental workflow for the quantification of this compound.

GLP-1R Signaling Pathway

Caption: Simplified GLP-1 receptor signaling pathway in pancreatic β-cells.

Conclusion

The HPLC-UV method described in this application note provides a reliable, sensitive, and accurate means for the quantification of this compound in human plasma. The simple sample preparation procedure and the robustness of the chromatographic separation make this method suitable for high-throughput analysis in a research or drug development setting. The validation data demonstrates that the method meets the typical requirements for bioanalytical assays.

References

Application Notes and Protocols for Islet Perifusion Assay with a GLP-1R Agonist

These application notes provide a comprehensive overview and detailed protocols for conducting islet perifusion assays to evaluate the efficacy of GLP-1R agonist 12 on insulin secretion from isolated pancreatic islets. This document is intended for researchers, scientists, and drug development professionals working in the fields of diabetes, endocrinology, and metabolic diseases.

Introduction

Glucagon-like peptide-1 (GLP-1) is an incretin hormone that potentiates glucose-stimulated insulin secretion (GSIS) from pancreatic β-cells.[1][2] GLP-1 receptor (GLP-1R) agonists are a class of therapeutic agents for type 2 diabetes that mimic the action of endogenous GLP-1.[1][3] The islet perifusion assay is a dynamic in vitro method used to study the kinetics of insulin release from pancreatic islets in response to various secretagogues, including glucose and GLP-1R agonists.[4][5] This technique allows for the characterization of the biphasic pattern of insulin secretion and provides valuable insights into β-cell function.

This document outlines the materials, equipment, and step-by-step procedures for isolating murine pancreatic islets, performing a perifusion assay with a generic GLP-1R agonist (referred to as "this compound"), and analyzing the resulting data.

GLP-1R Signaling Pathway in Pancreatic β-Cells

Upon binding of a GLP-1R agonist, the GLP-1 receptor, a G-protein coupled receptor (GPCR), activates the Gαs subunit.[1][6][7] This initiates a signaling cascade involving the activation of adenylyl cyclase, which converts ATP to cyclic AMP (cAMP).[1][6] The subsequent increase in intracellular cAMP activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2][7][8]

Activation of PKA and Epac leads to multiple effects that potentiate insulin secretion, including:

-

Inhibition of ATP-sensitive potassium (KATP) channels, leading to membrane depolarization.[1][6]

-

Opening of voltage-dependent calcium channels (VDCC), resulting in Ca2+ influx.[1][7]

-

Mobilization of intracellular Ca2+ stores.[1]

-

Enhanced exocytosis of insulin-containing granules.[2]

Crucially, the insulinotropic effect of GLP-1R agonists is glucose-dependent, meaning they have a minimal effect on insulin secretion at low glucose concentrations, thereby reducing the risk of hypoglycemia.[1]

Experimental Protocols

Murine Pancreatic Islet Isolation

This protocol describes the isolation of pancreatic islets from mice via collagenase digestion.[9][10][11][12]

Materials:

-

Collagenase P solution (ice-cold)

-

Hank's Balanced Salt Solution (HBSS) (ice-cold)

-

RPMI 1640 medium (37°C)

-

Ficoll-Paque or similar density gradient medium

-

Surgical instruments (scissors, forceps)

-

Syringes and needles

-

50 mL conical tubes

-

Petri dishes

-

Dissecting microscope

Procedure:

-

Euthanize the mouse using an approved protocol.

-

Expose the pancreas by making an abdominal incision.[9]

-

Inject ice-cold collagenase P solution into the pancreas via the common bile duct.[12]

-

Carefully dissect the inflated pancreas and place it in a 50 mL tube with ice-cold collagenase solution.[9][11]

-

Incubate the tube in a 37°C water bath with shaking for 12-17 minutes to digest the pancreatic tissue.[9][11]

-

Stop the digestion by adding ice-cold HBSS.

-

Wash the digested tissue by centrifugation and resuspension in fresh HBSS (repeat 3 times).[12]

-

Purify the islets from the exocrine tissue using a density gradient centrifugation method.

-

Collect the islet layer from the gradient interface.

-

Wash the purified islets with HBSS.

-

Handpick the islets under a dissecting microscope to ensure high purity.

-

Culture the isolated islets in RPMI 1640 medium at 37°C and 5% CO2 overnight before the perifusion assay.

Islet Perifusion Assay

This protocol details the dynamic assessment of insulin secretion from isolated islets.

Equipment and Materials:

-

Perifusion system (e.g., Brandel SF-06, or an in-house built system) with a multi-channel peristaltic pump, islet chambers, and a fraction collector.[4][13][14]

-

Water bath set to 37°C.[14]

-

Krebs-Ringer Bicarbonate Buffer (KRBH) supplemented with 0.1% BSA.

-

Glucose solutions in KRBH (e.g., 2.8 mM for low glucose, 16.7 mM for high glucose).

-

This compound stock solution (dissolved in an appropriate vehicle, e.g., DMSO or water).

-

Potassium chloride (KCl) solution (e.g., 30 mM in KRBH with high glucose).

-

Insulin ELISA kit.

-

Isolated pancreatic islets (approximately 100-200 islet equivalents per chamber).[5]

Perifusion Protocol Steps:

-

System Preparation:

-

Islet Loading:

-

Carefully load a batch of 100-200 islets into each perifusion chamber.

-

-

Equilibration Phase:

-

Perifuse the islets with basal KRBH buffer containing low glucose (e.g., 2.8 mM) for 30-60 minutes to allow them to stabilize and establish a basal insulin secretion rate.[5]

-

-

Stimulation Phases:

| Time (minutes) | Perifusion Buffer Composition | Purpose |

| 0 - 10 | 2.8 mM Glucose | Establish Basal Secretion |

| 10 - 30 | 16.7 mM Glucose | First Phase GSIS |

| 30 - 45 | 2.8 mM Glucose | Return to Basal |

| 45 - 60 | 2.8 mM Glucose + 100 nM this compound | Test agonist effect at low glucose |

| 60 - 80 | 16.7 mM Glucose + 100 nM this compound | Test potentiation of GSIS |

| 80 - 90 | 16.7 mM Glucose + 30 mM KCl | Depolarization control (viability) |

| 90 - 100 | 2.8 mM Glucose | Washout |

-

Sample Collection and Storage:

-

At the end of the experiment, collect all fractions.

-

Store the collected fractions at -20°C until insulin measurement.[5]

-

-

Insulin Quantification:

-

Measure the insulin concentration in each fraction using a commercially available Insulin ELISA kit, following the manufacturer's instructions.[17]

-

References

- 1. GLP-1 receptor activated insulin secretion from pancreatic β-cells: mechanism and glucose dependence - PMC [pmc.ncbi.nlm.nih.gov]